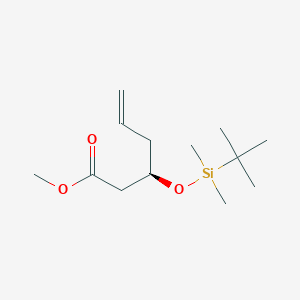

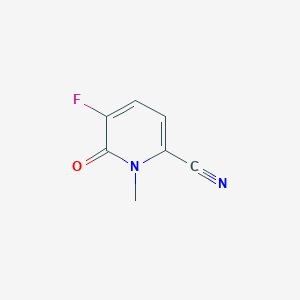

![molecular formula C19H22N2O4S2 B2796380 Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate CAS No. 686772-78-1](/img/structure/B2796380.png)

Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

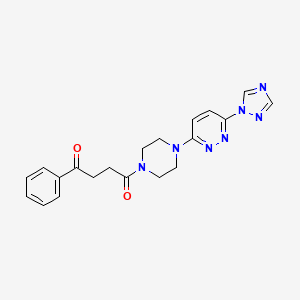

The molecular structure of this compound is complex, containing multiple functional groups including an ethoxyphenyl group, a dihydrothieno[3,2-d]pyrimidin-2-yl group, and a sulfanylbutanoate group . These groups contribute to the unique properties and potential applications of the compound.Applications De Recherche Scientifique

Antitumor Activity

Research has been conducted on the synthesis and evaluation of new derivatives of thieno[3,2-d]pyrimidine, which have shown potent anticancer activities. For instance, a study presented the synthesis of various thieno[3,2-d]pyrimidine derivatives that demonstrated significant growth inhibition on human cancer cell lines, such as the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116). Some of these compounds were found to be nearly as active as doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Another aspect of research focuses on the antimicrobial potential of synthesized compounds. A study on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed that these synthesized compounds showed promising antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition

The research on the synthesis of thiazoles and their fused derivatives with antimicrobial activities also suggests potential applications in enzyme inhibition. Such studies often explore the structure-activity relationships of synthesized compounds, aiming to identify potent inhibitors for specific enzymes (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Synthesis of Heterocyclic Compounds

The chemical synthesis of heterocyclic compounds with a pyrimidine nucleus showcases a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidepressive effects. Research in this area often aims at developing new methods for the efficient synthesis of such compounds, potentially leading to novel therapeutic agents (Bassyouni & Fathalla, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-4-15(18(23)24-3)27-19-20-14-10-11-26-16(14)17(22)21(19)12-6-8-13(9-7-12)25-5-2/h6-9,15H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTWMDVDSKRZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

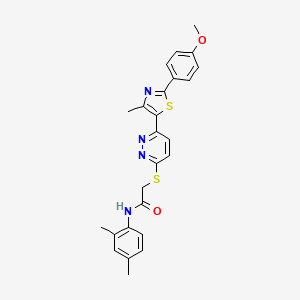

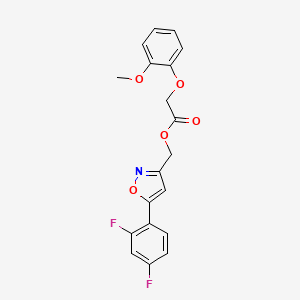

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796298.png)

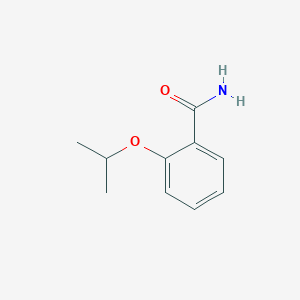

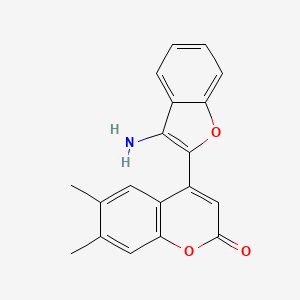

![3-[[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2796300.png)

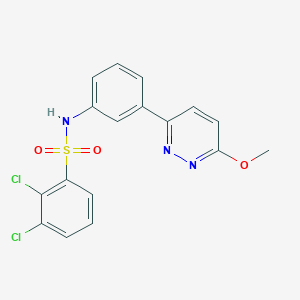

![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)

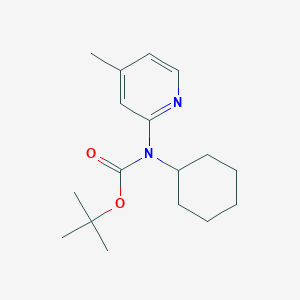

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2796312.png)

![3-fluoro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2796315.png)